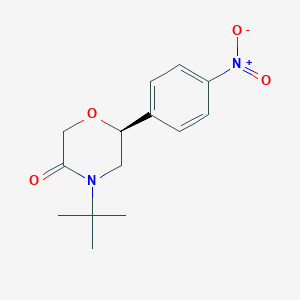
(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones. These compounds are characterized by a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The presence of a tert-butyl group and a nitrophenyl group makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin.
Introduction of the tert-Butyl Group: This step usually involves the alkylation of the morpholine ring with tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or the phenyl ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially on the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, sulfonyl chlorides, etc.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6S)-4-tert-butyl-6-(4-aminophenyl)morpholin-3-one: Similar structure but with an amino group instead of a nitro group.
(6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one makes it unique in terms of its electronic properties and reactivity. This can influence its behavior in chemical reactions and its interaction with biological targets.
Properties
CAS No. |
920798-49-8 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)15-8-12(20-9-13(15)17)10-4-6-11(7-5-10)16(18)19/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |
InChI Key |
LAYTVJPOBODDFN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















